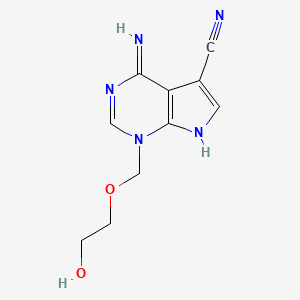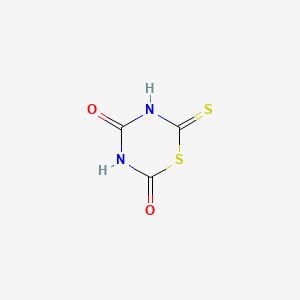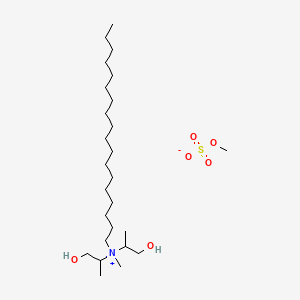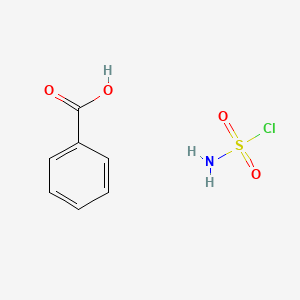
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrrolopyrimidines, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, which can be useful in drug development.
Medicine
In medicine, compounds like 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile are investigated for their potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidines, such as:
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- 4-Amino-1-(2-methoxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy-ethoxymethyl group, for example, may enhance its solubility and interaction with biological targets.
Properties
CAS No. |
120386-07-4 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O2/c11-3-7-4-13-10-8(7)9(12)14-5-15(10)6-17-2-1-16/h4-5,12-13,16H,1-2,6H2 |
InChI Key |
XDEKLCCLBMTSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N(C=NC2=N)COCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
